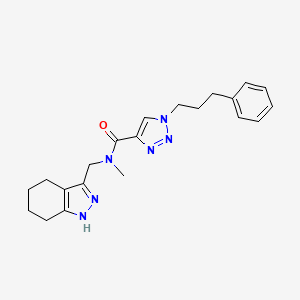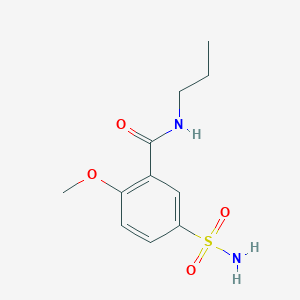![molecular formula C21H23NO4 B4981051 3-benzyl-1-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-pyrrolidinedione](/img/structure/B4981051.png)
3-benzyl-1-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-pyrrolidinedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-benzyl-1-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-pyrrolidinedione, also known as GSK-3β inhibitor VIII, is a small molecule compound that has been extensively studied for its potential therapeutic applications in various diseases.
Mechanism of Action
3-benzyl-1-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-pyrrolidinedione inhibits 3-benzyl-1-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-pyrrolidinedioneβ by binding to the ATP-binding site of the enzyme, thereby preventing its phosphorylation and subsequent activation. This leads to the inhibition of downstream signaling pathways that are involved in various cellular processes, such as the Wnt/β-catenin pathway, the NF-κB pathway, and the PI3K/Akt pathway.
Biochemical and Physiological Effects:
Inhibition of 3-benzyl-1-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-pyrrolidinedioneβ by 3-benzyl-1-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-pyrrolidinedione has been shown to have various biochemical and physiological effects, such as the induction of cell cycle arrest, apoptosis, and differentiation, as well as the inhibition of inflammation and oxidative stress. These effects have been observed in various cell lines and animal models, suggesting its potential therapeutic applications in various diseases.
Advantages and Limitations for Lab Experiments
3-benzyl-1-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-pyrrolidinedione has several advantages for lab experiments, such as its high potency and selectivity for 3-benzyl-1-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-pyrrolidinedioneβ, its ability to cross the blood-brain barrier, and its low toxicity. However, it also has some limitations, such as its poor solubility in aqueous solutions and its instability in physiological conditions.
Future Directions
The potential therapeutic applications of 3-benzyl-1-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-pyrrolidinedione are still being explored, and there are several future directions that could be pursued. These include the development of more potent and selective 3-benzyl-1-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-pyrrolidinedioneβ inhibitors, the investigation of its effects on other signaling pathways and cellular processes, the evaluation of its efficacy in clinical trials, and the identification of biomarkers for patient selection and monitoring. Additionally, the use of 3-benzyl-1-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-pyrrolidinedione as a tool for studying the role of 3-benzyl-1-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-pyrrolidinedioneβ in various diseases could provide valuable insights into disease mechanisms and potential therapeutic targets.
Synthesis Methods
The synthesis of 3-benzyl-1-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-pyrrolidinedione involves a series of chemical reactions, including the condensation of 3,4-dimethoxybenzaldehyde and 2-(2-bromoethyl)-1H-pyrrole-5-carbaldehyde, followed by the reduction of the resulting intermediate with sodium borohydride and the subsequent benzyl protection with benzyl chloride. The final product can be obtained through a deprotection reaction with hydrogen chloride in methanol.
Scientific Research Applications
3-benzyl-1-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-pyrrolidinedione has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, diabetes, and bipolar disorder. It has been found to inhibit glycogen synthase kinase-3β (3-benzyl-1-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-pyrrolidinedioneβ), an enzyme that plays a critical role in various cellular processes, such as glycogen metabolism, gene expression, and cell cycle regulation. Inhibition of 3-benzyl-1-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-pyrrolidinedioneβ has been shown to have therapeutic effects in various diseases.
properties
IUPAC Name |
3-benzyl-1-[2-(3,4-dimethoxyphenyl)ethyl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO4/c1-25-18-9-8-16(13-19(18)26-2)10-11-22-20(23)14-17(21(22)24)12-15-6-4-3-5-7-15/h3-9,13,17H,10-12,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WANPCKSMTMJOON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN2C(=O)CC(C2=O)CC3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[2-(4-chlorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl benzoate](/img/structure/B4980975.png)



![ethyl 1-(4-methyl-7,8-dihydro-6H-cyclopenta[g]quinolin-2-yl)-4-piperidinecarboxylate](/img/structure/B4981005.png)

![3,3-dimethyl-10-pentanoyl-11-(3-pyridinyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4981015.png)
![ethyl 2-{[(2-bromophenoxy)acetyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4981021.png)
![N-{1-[1-(3-butenoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-N'-(2-methoxyphenyl)urea](/img/structure/B4981022.png)

![3-{[(3-bromophenyl)amino]carbonyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4981031.png)

![N-({[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-4-nitrobenzamide](/img/structure/B4981049.png)
![1-{5-[(dimethylamino)sulfonyl]-2-methoxybenzoyl}-4-piperidinecarboxylic acid](/img/structure/B4981053.png)